3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound classified under the benzodiazepine derivatives. This compound features a unique molecular structure that integrates a benzodiazepine core with a pyridoindole moiety, which contributes to its potential pharmacological properties. The molecular formula of this compound is C₁₉H₂₀N₂O₃, and it has a molecular weight of approximately 320.38 g/mol. Its notable activity as a Rho kinase inhibitor suggests implications in therapeutic areas such as cardiovascular diseases and cancer treatment.
The synthesis of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step synthetic pathways. These methods are often optimized for yield and purity through various reaction conditions and purification techniques such as chromatography.
The molecular structure of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be described in terms of its key components:
Property | Details |
---|---|
Molecular Formula | C₁₉H₂₀N₂O₃ |
Molecular Weight | 320.38 g/mol |
IUPAC Name | 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI | InChI=1S/C19H20N2O3/c21-19(22)17(20)15(18)14(16(19)23)13(12)11(9)10(24)8(6)7(25)5/h6-10H,11H2,(H2,N)(24) |
Canonical SMILES | C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCN4C(=O)C5=CC=CC=C5N=N4 |
This structure indicates the presence of multiple functional groups that contribute to its biological activity and interactions with other molecules.
The chemical behavior of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione may involve several types of reactions:
These reactions are essential for modifying the compound for enhanced biological activity or exploring structure–activity relationships.
The mechanism of action for 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione primarily involves its role as a Rho kinase inhibitor. Rho kinases are critical in various cellular processes such as contraction and motility. Inhibition of these kinases has been linked to therapeutic effects in conditions such as hypertension and cancer.
Research indicates that compounds inhibiting Rho kinase can lead to reduced vascular resistance and improved blood flow. The structural components suggest potential interactions with neurotransmitter systems that could implicate anxiolytic or sedative effects typical of benzodiazepines .
The physical properties include:
Chemical properties encompass:
Relevant data from spectral analyses (such as NMR and IR spectroscopy) provide further insights into the compound's characteristics .
The primary applications of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione lie in medicinal chemistry and pharmacology:
This compound represents an interesting target for further research aimed at developing new therapeutic agents based on its unique properties and mechanisms of action.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3